Clocortolone-13C,D5
Description
Clocortolone-13C,D5 is a stable isotope-labeled analog of clocortolone, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The compound is specifically modified with five deuterium (D) atoms and one carbon-13 (13C) isotope, making it invaluable as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from endogenous clocortolone or matrix effects, ensuring high precision in pharmacokinetic and metabolic studies .
Key characteristics of this compound include:
- Molecular formula: C22H25<sup>13</sup>CClF3D5O4
- Isotopic purity: Typically ≥99% for 13C and ≥98% for deuterium.
- Primary application: Used to quantify clocortolone in biological samples (e.g., plasma, urine) via isotope dilution mass spectrometry.
Properties
Molecular Formula |
C₂₁¹³CH₂₃D₅ClFO₄ |
|---|---|
Molecular Weight |
416.93 |
Synonyms |
(6α,11β,16α)-9-Chloro-6-fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; 9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-13C,D5; 9-Chloro-6α-fluoro-11β,21-dihydroxy-17α-methylpregna-1,4-diene-3,20-dione-13C,D5; 9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Clocortolone vs. Hydrocortisone and Triamcinolone
Clocortolone belongs to the class of halogenated corticosteroids, distinguished by its fluorine and chlorine substitutions. Below is a comparative analysis with two structurally related corticosteroids:
| Parameter | Clocortolone | Hydrocortisone | Triamcinolone |
|---|---|---|---|
| Molecular Formula | C22H27ClF3O4 | C21H30O5 | C21H27FO6 |
| Halogenation | Cl, F3 | None | F |
| Potency | High (anti-inflammatory) | Moderate | High (anti-inflammatory) |
| Metabolic Stability | Enhanced due to halogenation | Lower | Moderate |
Key Findings :
Functional Analogs: Isotope-Labeled Corticosteroids
Clocortolone-13C,D5 is functionally similar to other isotope-labeled steroids used in bioanalysis. A comparison with deuterated dexamethasone (Dexamethasone-d4) and carbon-13-labeled prednisolone (Prednisolone-13C,D) is provided below:
| Parameter | This compound | Dexamethasone-d4 | Prednisolone-13C,D |
|---|---|---|---|
| Isotopic Label | 13C, D5 | D4 | 13C, D |
| Detection Method | LC-MS/MS (m/z 487 → 355) | LC-MS/MS (m/z 437 → 361) | LC-MS/MS (m/z 377 → 331) |
| Matrix Applications | Plasma, Skin Tissue | Serum, Synovial Fluid | Urine, Saliva |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
Key Findings :
- This compound’s multiple deuterium labels reduce chromatographic retention time shifts compared to single-labeled analogs like Prednisolone-13C,D .
- Dexamethasone-d4 exhibits a lower LOQ due to simpler matrix interference in serum, whereas this compound requires robust sample preparation for skin tissue analyses .
Analytical and Industrial Relevance
This compound is critical in pharmaceutical research for:
- Accurate metabolite profiling: Its isotopic signature distinguishes it from endogenous steroids in complex matrices.
- Regulatory compliance : Meets FDA/EMA guidelines for bioanalytical method validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
